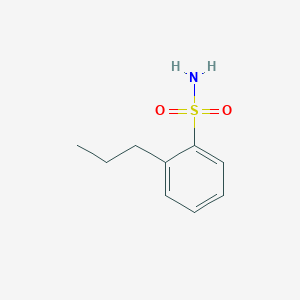

2-Propylbenzenesulfonamide

Vue d'ensemble

Description

2-Propylbenzenesulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Mécanisme D'action

Target of Action

2-Propylbenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase and carbonic anhydrase enzymes . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for DNA synthesis in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate for the enzyme. By binding to the enzyme’s active site, they prevent PABA from accessing it, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth, as they are unable to synthesize the necessary components for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a decrease in the production of folic acid . As a result, the bacteria are unable to replicate their DNA and proliferate .

Pharmacokinetics

They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from replicating their DNA, effectively halting their proliferation . This makes this compound and other sulfonamides effective antibacterial agents .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the effectiveness of the compound, as it competes with the drug for binding to dihydropteroate synthetase . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature

Analyse Biochimique

Biochemical Properties

2-Propylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

Sulfonamides, including this compound, can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . They can also cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Molecular Mechanism

The molecular mechanism of action of this compound is similar to other sulfonamides. They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . When used in large doses, sulfonamides may cause a strong allergic reaction .

Temporal Effects in Laboratory Settings

Sulfonamides are not readily biodegradable , suggesting that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that sulfonamides can cause various side effects in animals, including diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches .

Transport and Distribution

Sulfonamides are known to be distributed throughout the body and can cross the blood-brain barrier .

Subcellular Localization

Sulfonamides are known to interact with various enzymes and proteins within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Propylbenzenesulfonamide can be synthesized through the direct reaction of 2-propylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Propylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfonamide to sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides.

Applications De Recherche Scientifique

2-Propylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe to study enzyme interactions and protein functions.

Industry: It is used in the production of polymers and other materials

Comparaison Avec Des Composés Similaires

- 2-Bromo-N-propylbenzenesulfonamide

- Sulfonimidates

- Sulfonamides with different alkyl or aryl groups

Comparison: 2-Propylbenzenesulfonamide is unique due to its specific propyl group, which can influence its reactivity and interaction with biological targets. Compared to other sulfonamides, it may exhibit different pharmacokinetic properties and biological activities .

Activité Biologique

2-Propylbenzenesulfonamide, a member of the sulfonamide class, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a propyl group attached to a benzenesulfonamide moiety. Its structural uniqueness influences its interaction with biological targets, particularly enzymes involved in various metabolic pathways.

Target Enzymes

The primary targets of this compound include:

- Dihydropteroate synthetase : A key enzyme in the folic acid synthesis pathway in bacteria.

- Carbonic anhydrase : An enzyme that catalyzes the reversible hydration of carbon dioxide, playing a crucial role in physiological processes such as respiration and renal function.

Mode of Action

As a competitive inhibitor , this compound inhibits dihydropteroate synthetase, leading to the disruption of folic acid synthesis in bacteria. This inhibition results in the suppression of bacterial growth , making it a candidate for antimicrobial applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

| Salmonella typhi | 6.45 |

| Candida albicans | 6.63 |

| Aspergillus niger | 6.28 |

These results indicate that this compound is particularly effective against Gram-negative and Gram-positive bacteria, as well as certain fungi .

Anti-inflammatory Activity

In vivo studies have shown that compounds similar to this compound can significantly reduce inflammation. For instance, related sulfonamides inhibited carrageenan-induced rat paw edema by up to 94% at specific concentrations . Such findings suggest potential therapeutic applications in treating inflammatory conditions.

Case Studies

-

Anticancer Properties :

In vitro studies have indicated that sulfonamides can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound demonstrated significant inhibition of cell proliferation across various cancer types, including melanoma and non-small cell lung cancer . -

Carbonic Anhydrase Inhibition :

Research has highlighted the efficacy of sulfonamides in inhibiting specific isoforms of carbonic anhydrases implicated in cancer progression and other diseases. This inhibition could lead to reduced tumor growth and enhanced therapeutic outcomes when combined with other anticancer agents.

Pharmacokinetics

This compound is generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted primarily via urine. Its pharmacokinetic profile supports its potential use as a therapeutic agent across various medical fields.

Side Effects and Toxicity

While effective, sulfonamides like this compound may cause side effects such as gastrointestinal disturbances (nausea, vomiting), dizziness, and potential folate deficiency due to their mechanism of action . Careful consideration is needed when developing therapeutic protocols involving this compound.

Propriétés

IUPAC Name |

2-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZZWEIWYVXIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630847 | |

| Record name | 2-Propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146533-54-2 | |

| Record name | 2-Propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.